3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid
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Overview
Description
3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro, cyano, and fluoro substituent on a benzoic acid framework, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Halogenation: The starting material, a suitable benzoic acid derivative, undergoes nitration followed by halogenation to introduce the chloro and fluoro substituents.
Cyanation: The intermediate product is then subjected to cyanation, where a cyano group is introduced using reagents such as copper(I) cyanide under controlled conditions.
Hydrolysis: The final step involves hydrolysis to convert the nitrile group to the carboxylic acid group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate salts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Formation of 3-(4-Chloro-3-aminophenyl)-4-fluorobenzoic acid.
Oxidation: Formation of carboxylate salts.
Scientific Research Applications
3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of the chloro, cyano, and fluoro groups allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3-cyanophenyl)-4-chlorobenzoic acid
- 3-(4-Fluoro-3-cyanophenyl)-4-chlorobenzoic acid
- 3-(4-Chloro-3-cyanophenyl)-4-methylbenzoic acid
Uniqueness
3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid is unique due to the combination of chloro, cyano, and fluoro substituents, which impart distinct chemical reactivity and properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where these properties are advantageous.
Properties
IUPAC Name |
3-(4-chloro-3-cyanophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO2/c15-12-3-1-8(5-10(12)7-17)11-6-9(14(18)19)2-4-13(11)16/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZBUFSVFBWWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690769 |
Source
|
Record name | 4'-Chloro-3'-cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-03-4 |
Source
|
Record name | 4'-Chloro-3'-cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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